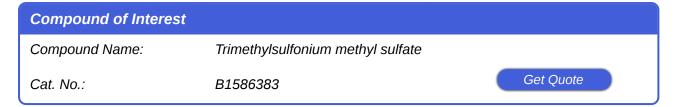


Application Notes and Protocols: Epoxidation of Aldehydes and Ketones using Trimethylsulfonium Methyl Sulfate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of epoxides is a fundamental transformation in organic synthesis, providing key intermediates for the preparation of a wide array of complex molecules, including pharmaceuticals. The Corey-Chaykovsky reaction offers a powerful and reliable method for the conversion of aldehydes and ketones to their corresponding epoxides.[1][2] This application note details the use of **trimethylsulfonium methyl sulfate** as an efficient reagent for this transformation. **Trimethylsulfonium methyl sulfate** serves as a precursor to the reactive intermediate, dimethylsulfonium methanide (a sulfur ylide), which undergoes nucleophilic addition to the carbonyl group, ultimately leading to the formation of an oxirane ring.[3][4] This method is noted for its broad substrate scope and generally high yields.

Reaction Principle

The epoxidation of aldehydes and ketones using **trimethylsulfonium methyl sulfate** proceeds via the Corey-Chaykovsky reaction. The process is initiated by the deprotonation of the trimethylsulfonium cation to form the highly reactive dimethylsulfonium methanide ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting betaine intermediate subsequently undergoes an intramolecular SN2



reaction to form the three-membered epoxide ring and liberate dimethyl sulfide as a byproduct. [5][6]

Data Presentation

The following table summarizes the yields of epoxidation for a variety of aldehydes and ketones using a trimethylsulfonium salt and a base. While the specific data below was generated using trimethylsulfonium iodide, the reactivity of **trimethylsulfonium methyl sulfate** is analogous, and similar results can be expected under optimized conditions.

Entry	Substrate (Aldehyde/Ketone)	Product (Epoxide)	Yield (%)
1	Benzaldehyde	2-Phenyloxirane	85
2	4- Chlorobenzaldehyde	2-(4- Chlorophenyl)oxirane	92
3	4- Methoxybenzaldehyde	2-(4- Methoxyphenyl)oxiran e	88
4	Cinnamaldehyde	2-Styryloxirane	75
5	Acetophenone	2-Methyl-2- phenyloxirane	94
6	Benzophenone	2,2-Diphenyloxirane	97[7]
7	Cyclohexanone	1-Oxaspiro[2.5]octane	82
8	4-tert- Butylcyclohexanone	4-tert-Butyl-1- oxaspiro[2.5]octane	89

Experimental Protocols

General Protocol for the Epoxidation of Aldehydes and Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:



· Trimethylsulfonium methyl sulfate

- Aldehyde or ketone
- Potassium hydroxide (KOH), crushed, or Sodium hydride (NaH), 60% dispersion in mineral
 oil
- tert-Butanol or Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether or Ethyl acetate
- Water, deionized
- · Brine, saturated solution of NaCl
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a
 magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add
 trimethylsulfonium methyl sulfate (1.2-1.5 equivalents).
- Add anhydrous tert-butanol or DMSO to the flask.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add crushed potassium hydroxide or sodium hydride (1.2-1.5 equivalents) portionwise to the stirred suspension.
- Allow the mixture to stir at 0 °C for 15-30 minutes, during which the sulfur ylide is generated in situ.
- Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the ylide suspension at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.



- Stir the reaction for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing cold water.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with water, followed by a wash with saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude epoxide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

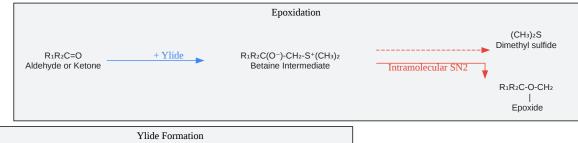
Example Protocol: Epoxidation of 1-(2,4-dichlorophenyl)pentan-1-one

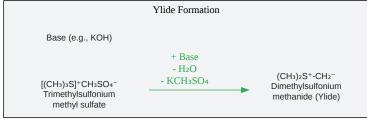
A specific example of the epoxidation of a ketone is provided below, adapted from a patented procedure.[2]

- To a stirred mixture of 1-(2,4-dichlorophenyl)pentan-1-one (1.0 eq) and trimethylsulfonium hydrogen sulfate (1.05 eq) in tert-butyl alcohol, add potassium hydroxide flakes (5.0 eq).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by gas chromatography (GC) or TLC.
- Upon completion, the resulting epoxide can be isolated using a standard aqueous work-up and extraction, followed by purification. The reported yield for this transformation is 73%.

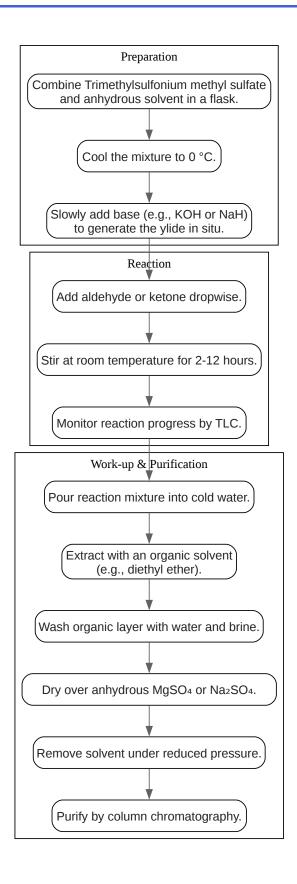
Mandatory Visualizations











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